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Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator involved in a variety of physiological and

pathological processes, particularly in allergic inflammation and asthma.[1] It exerts its effects

through two main G-protein coupled receptors (GPCRs): the DP1 receptor and the DP2

receptor, also known as CRTH2 (chemoattractant receptor-homologous molecule expressed on

Th2 cells).[2][3][4] The interaction between PGD2 and the DP2 receptor is of significant interest

as it mediates the chemotaxis of Th2 lymphocytes, eosinophils, and basophils, key players in

the inflammatory cascade.[1] Therefore, the DP2 receptor is a prime therapeutic target for

allergic diseases.[1]

This application note provides a detailed protocol for measuring the binding affinity of PGD2

and its analogues to the human DP2 receptor using Surface Plasmon Resonance (SPR). SPR

is a powerful, label-free technique for real-time monitoring of biomolecular interactions,

providing quantitative data on binding kinetics (association and dissociation rates) and affinity.

[5]

Note on Receptor Nomenclature:The user referred to the receptor as "D4R". The standard

nomenclature for the PGD2 receptors are DP1 and DP2 (CRTH2). This document will proceed

with the scientifically accepted nomenclature, DP2 receptor (CRTH2).
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PGD2-DP2 Signaling Pathway
Activation of the DP2 receptor by PGD2 initiates a signaling cascade through a Gαi/o protein.

This leads to a decrease in intracellular cyclic AMP (cAMP) levels and mobilization of

intracellular calcium.[2] This signaling pathway is crucial in mediating the pro-inflammatory

effects of PGD2.[1]
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Figure 1: PGD2-DP2 Receptor Signaling Pathway.

Quantitative Data Summary
The following table summarizes binding affinity data for PGD2 and its metabolites with the DP2

(CRTH2) receptor. It is important to note that while SPR is an ideal technique for this analysis,

much of the currently available data in the literature comes from radioligand binding assays.
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Ligand Assay Type Receptor
Affinity
Constant
(Ki/KD) [nM]

Reference

PGD2
Radioligand

Binding
Human CRTH2 2.4 ± 0.2 (Ki) [2]

PGD2
Radioligand

Binding
Human CRTH2

2.5 ± 1.1 (High

Affinity KD)
[2]

PGD2
Radioligand

Binding
Human CRTH2

109 ± 68.4 (Low

Affinity KD)
[2]

13,14-dihydro-

15-keto PGD2

(DK-PGD2)

Radioligand

Binding
Human CRTH2 3.1 ± 0.4 (Ki) [2]

15-deoxy-

Δ12,14-PGJ2

Radioligand

Binding
Human CRTH2 4.4 ± 0.5 (Ki) [2]

PGJ2
Radioligand

Binding
Human CRTH2 6.8 ± 0.7 (Ki) [2]

Δ12-PGJ2
Radioligand

Binding
Human CRTH2 7.6 ± 0.9 (Ki) [2]

15(S)-15 methyl-

PGD2

Radioligand

Binding
Human CRTH2 34.0 ± 5.0 (Ki) [2]

Experimental Protocols
This section outlines a detailed protocol for measuring the binding of PGD2 to the human DP2

receptor using Surface Plasmon Resonance.

Experimental Workflow
The overall workflow for the SPR experiment involves preparation of the receptor and ligand,

immobilization of the receptor on the sensor chip, injection of the ligand to measure binding,

and regeneration of the sensor surface for subsequent experiments.
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Figure 2: Experimental workflow for SPR-based PGD2-DP2 binding analysis.

Detailed Methodologies
1. Materials and Reagents

DP2 Receptor: Recombinant human DP2 receptor with a C-terminal 6xHis-tag, purified.

Ligands: PGD2 and its analogues (e.g., DK-PGD2, PGJ2 series) dissolved in an appropriate

solvent (e.g., DMSO) and then diluted in running buffer.
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SPR Instrument: e.g., Biacore™ series instrument.

Sensor Chips: Ni-NTA sensor chip for His-tagged protein capture or a CM5 sensor chip for

amine coupling.

Buffers and Reagents:

Running Buffer: e.g., HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA,

0.05% v/v Surfactant P20).

Immobilization Buffer (for amine coupling): 10 mM Sodium Acetate, pH 5.0.

Amine Coupling Kit (for CM5 chip): N-hydroxysuccinimide (NHS), N-ethyl-N'-

(dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

Regeneration Solution: e.g., 10 mM Glycine-HCl, pH 2.5.

2. DP2 Receptor Immobilization

A stable and active receptor surface is critical for high-quality SPR data. A "capture-stabilize"

approach is recommended for GPCRs like DP2.[6]

Method A: Capture of His-tagged DP2 on a Ni-NTA Sensor Chip

Prime the Ni-NTA sensor chip with running buffer.

Inject a solution of purified His-tagged DP2 receptor (e.g., 10-50 µg/mL in running buffer)

over the sensor surface at a low flow rate (e.g., 10 µL/min) to allow for capture via the His-

tag.

To create a more stable surface, a limited cross-linking step can be performed by injecting

a low concentration mixture of NHS/EDC (e.g., 20 µM NHS/5 µM EDC) for a short

duration.[6]

Wash the surface thoroughly with running buffer to remove any non-covalently bound

receptor.

Method B: Amine Coupling of DP2 to a CM5 Sensor Chip
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Activate the carboxymethylated dextran surface of the CM5 chip by injecting a 1:1 mixture

of NHS and EDC.

Inject the purified DP2 receptor diluted in immobilization buffer (e.g., 10 mM Sodium

Acetate, pH 5.0) over the activated surface.

Block any remaining active esters on the surface by injecting ethanolamine-HCl.

3. PGD2 Binding Analysis

Prepare a series of dilutions of PGD2 and its analogues in running buffer. A typical

concentration range would span from 0.1 to 100 times the expected KD. Include a buffer-only

injection as a blank for double referencing.

Perform a kinetic analysis by injecting each concentration of the ligand over the immobilized

DP2 receptor surface at a constant flow rate (e.g., 30 µL/min).

Monitor the association phase during the injection, followed by the dissociation phase where

running buffer flows over the chip. The duration of the association and dissociation phases

should be sufficient to observe the binding and unbinding events.

After each binding cycle, regenerate the sensor surface by injecting the regeneration solution

to remove the bound ligand. Ensure the regeneration step does not denature the

immobilized receptor.

4. Data Analysis

The raw sensorgram data is processed by subtracting the response from a reference flow

cell (if used) and the response from the buffer-only blank injection. This process, known as

double referencing, corrects for bulk refractive index changes and non-specific binding.

The processed sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1

Langmuir binding model) using the analysis software provided with the SPR instrument.

This fitting will yield the association rate constant (ka), the dissociation rate constant (kd),

and the equilibrium dissociation constant (KD), where KD = kd/ka.
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Conclusion

Surface Plasmon Resonance is a highly effective technique for the detailed characterization of

the PGD2-DP2 receptor interaction. By providing real-time kinetic data, SPR can elucidate the

binding mechanisms of PGD2 and its analogues, which is invaluable for the screening and

optimization of novel antagonists for the treatment of allergic and inflammatory diseases. The

protocol outlined in this application note provides a robust framework for obtaining high-quality,

quantitative data on this important therapeutic target.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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